molecular formula C12H15N3 B1358815 6-(Cyclohexylamino)pyridine-3-carbonitrile CAS No. 864266-46-6

6-(Cyclohexylamino)pyridine-3-carbonitrile

Cat. No. B1358815
Key on ui cas rn: 864266-46-6
M. Wt: 201.27 g/mol
InChI Key: XCBTYAFGHLCLJM-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add cyclohexylamine (7.1 g, 72 mmol) to a mixture of 6-chloronicotinitrile (1 g, 7.2 mmol), potassium carbonate (3 g, 21.7 mmol), and anhydrous DMF (10 mL). Heat the mixture in a sealed flask at 120° C. for 1.5 h. Cool the reaction to ambient temperature, dilute with hexane/EtOAc (1:1, 100 mL) and wash the mixture with aqueous 5% sodium chloride (3×30 mL). Collect the organic layer and concentrate in vacuo to obtain the desired intermediate (1.4 g, 97%). GC-MS m/z: 201 (M+).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8]1[C:13]([C:14]#[N:15])=[CH:12][N:11]=[C:10](Cl)[CH:9]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>CCCCCC.CCOC(C)=O>[CH:1]1([NH:7][C:10]2[CH:9]=[CH:8][C:13]([C:14]#[N:15])=[CH:12][N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=NC=C1C#N)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to ambient temperature
WASH
Type
WASH
Details
wash the mixture with aqueous 5% sodium chloride (3×30 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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